molecular formula C22H24N4O3S B3313146 2,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946346-79-8

2,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3313146
CAS No.: 946346-79-8
M. Wt: 424.5 g/mol
InChI Key: FFNHWXWUSIGRIW-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound features a sulfonamide group attached to a benzene ring, which is further substituted with a pyridazinyl and morpholinyl group, making it a unique and potentially versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process generally starts with the preparation of the core benzene sulfonamide structure, followed by the introduction of the pyridazinyl and morpholinyl groups through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and pyridazine derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition, temperature control, and product isolation would be essential to maintain consistency and efficiency. Purification steps such as recrystallization, chromatography, and distillation are also crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical landscape.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic synthesis pathways.

    Biology: Its structural features make it a candidate for studying enzyme interactions, protein binding, and other biological processes.

    Medicine: As a sulfonamide derivative, it may exhibit antibacterial properties, making it a potential candidate for drug development.

    Industry: The compound’s unique structure could be useful in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism by which 2,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication, showcasing its potential as an antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar core structure but lacking the additional pyridazinyl and morpholinyl groups.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibacterial agent.

    Sulfadiazine: A sulfonamide with a pyrimidine ring, used in the treatment of bacterial infections.

Uniqueness

What sets 2,4-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide apart from these similar compounds is its unique combination of substituents. The presence of the pyridazinyl and morpholinyl groups may confer additional biological activity or chemical reactivity, making it a versatile and valuable compound for various applications.

Properties

IUPAC Name

2,4-dimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-16-3-9-21(17(2)15-16)30(27,28)25-19-6-4-18(5-7-19)20-8-10-22(24-23-20)26-11-13-29-14-12-26/h3-10,15,25H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNHWXWUSIGRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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